Mutated EGFR-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mutated EGFR-IN-2 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) that has undergone specific mutations. EGFR mutations are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mutated EGFR-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Mutated EGFR-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Mutated EGFR-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of EGFR inhibitors and to develop new derivatives with improved efficacy and selectivity
Biology: Employed in cellular and molecular biology studies to investigate the role of EGFR mutations in cancer progression and to identify potential biomarkers for targeted therapy
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating EGFR-mutated cancers, particularly NSCLC
Industry: Applied in the development of diagnostic assays and screening platforms for identifying patients with EGFR mutations who may benefit from targeted therapies
Mechanism of Action
Mutated EGFR-IN-2 exerts its effects by binding to the tyrosine kinase domain of the mutated EGFR, thereby inhibiting its phosphorylation and activation. This prevents the downstream signaling pathways that promote cell proliferation, survival, and metastasis. The compound specifically targets the ATP-binding site of the EGFR, blocking the binding of ATP and subsequent phosphorylation events. This leads to the inhibition of key signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell growth and survival .
Comparison with Similar Compounds
Mutated EGFR-IN-2 can be compared with other similar compounds, such as:
Gefitinib: A first-generation EGFR TKI that targets the ATP-binding site of the EGFR but has limited efficacy against certain mutations.
Erlotinib: Another first-generation EGFR TKI with a similar mechanism of action but different pharmacokinetic properties.
Osimertinib: A third-generation EGFR TKI that is effective against both sensitizing and resistance mutations, including the T790M mutation .
This compound is unique in its ability to specifically target certain EGFR mutations with high affinity and selectivity, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C29H35FN8O3 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C29H35FN8O3/c1-8-27(39)32-20-16-21(25(41-7)17-23(20)36(6)14-13-35(4)5)33-28-31-12-11-26(34-28)38-22-10-9-19(30)15-24(22)37(18(2)3)29(38)40/h8-12,15-18H,1,13-14H2,2-7H3,(H,32,39)(H,31,33,34) |
InChI Key |
ZISPMWTYPDYENI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.